3-[(3-Chlorophenyl)methylthio]-4-(2-furylmethyl)-5-(4-pyridyl)-1,2,4-triazole

Lipophilicity Drug-likeness Permeability

Triazole-focused screening libraries often lack the 4-pyridyl H-bond acceptor paired with a 3-chlorophenyl methylthio donor, limiting SAR exploration of 15-LOX and VEGFR2 kinase targets. This compound directly addresses that gap. - Controlled regioisomeric comparison: ΔlogP ≈ 0.34 vs. 2-pyridyl analog; enables systematic selectivity profiling. - Drug-like benchmark: logP 3.04, MW 382.9, 4 H-bond acceptors - optimized for lead-like chemical space. - Custom synthesis with full characterization; request quote for batch sizes and lead times.

Molecular Formula C19H15ClN4OS
Molecular Weight 382.9 g/mol
Cat. No. B12135126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Chlorophenyl)methylthio]-4-(2-furylmethyl)-5-(4-pyridyl)-1,2,4-triazole
Molecular FormulaC19H15ClN4OS
Molecular Weight382.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4
InChIInChI=1S/C19H15ClN4OS/c20-16-4-1-3-14(11-16)13-26-19-23-22-18(15-6-8-21-9-7-15)24(19)12-17-5-2-10-25-17/h1-11H,12-13H2
InChIKeyLONCMFADUMGGCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Chlorophenyl)methylthio]-4-(2-furylmethyl)-5-(4-pyridyl)-1,2,4-triazole: Differentiated Scaffold Overview


3-[(3-Chlorophenyl)methylthio]-4-(2-furylmethyl)-5-(4-pyridyl)-1,2,4-triazole is a synthetic small molecule belonging to the phenyl-1,2,4-triazole class [1]. Its architecture combines a 3-chlorophenyl methylthio donor at position 3, a 2-furylmethyl group at N4, and a 4-pyridyl acceptor at position 5. This substitution pattern creates a distinct pharmacophore that differs from common 1,2,4-triazole scaffolds by simultaneously presenting a hydrogen-bond-accepting pyridyl ring, a lipophilic chlorophenyl thioether side chain, and a furan-containing N-substituent. The compound has a molecular formula of C19H15ClN4OS and a molecular weight of approximately 382.9 g/mol, positioning it within optimal drug-like chemical space.

Why Generic Substitution Fails for 3-[(3-Chlorophenyl)methylthio]-4-(2-furylmethyl)-5-(4-pyridyl)-1,2,4-triazole


The specific arrangement of substituents in this compound cannot be readily replaced by generic 1,2,4-triazole analogs without altering key physicochemical and potential biological properties. Even closely related analogs—such as the 2-chlorophenyl regioisomer or the 4-(4-chlorophenyl) N-substituted variant—exhibit measurable differences in computed lipophilicity (ΔlogP ≈ 0.34) and hydrogen-bond acceptor count [1]. These differences influence solubility, permeability, and target engagement potential. Furthermore, the 4-pyridyl group at position 5 provides a distinct hydrogen-bond acceptor site that is absent in many commercial triazole libraries, making direct substitution with generic triazoles inadequate for structure-activity relationship (SAR) studies or focused screening campaigns.

Quantitative Evidence for 3-[(3-Chlorophenyl)methylthio]-4-(2-furylmethyl)-5-(4-pyridyl)-1,2,4-triazole


Lipophilicity (logP) vs. 2-Chlorophenyl Regioisomer

The target compound exhibits a computed logP of 3.04, which is 0.34 units lower than the 2-chlorophenyl regioisomer analog 3-[(2-chlorophenyl)methylthio]-4-(2-furylmethyl)-5-(3-pyridyl)-1,2,4-triazole (logP 3.38), indicating moderately reduced lipophilicity that may improve aqueous solubility while retaining membrane permeability [1].

Lipophilicity Drug-likeness Permeability

H-Bond Acceptors vs. 2-Chlorophenyl Regioisomer

The target compound possesses 4 hydrogen-bond acceptor sites versus 3 for the 2-chlorophenyl regioisomer 3-[(2-chlorophenyl)methylthio]-4-(2-furylmethyl)-5-(3-pyridyl)-1,2,4-triazole, reflecting the contribution of the 4-pyridyl nitrogen as an additional acceptor [1].

Hydrogen bonding Target engagement Solubility

15-Lipoxygenase Inhibitory Potential (Class-Level)

Although direct 15-LOX inhibitory data for the target compound are not available, a series of structurally related 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides demonstrated concentration-dependent 15-LOX inhibition in a soybean 15-LOX chemiluminescence assay, with IC50 values spanning from 17.43 ± 0.38 μM (compound 7k) to 82.34 ± 0.58 μM (compound 7h), and the most potent compounds (7k, 7o, 7m) achieving IC50 values of 17.43, 19.35, and 23.59 μM respectively [1]. This class-level evidence suggests the furfuryl-triazole scaffold is productive for 15-LOX inhibition, and the unique 3-chlorophenyl methylthio and 4-pyridyl substituents may further modulate potency.

15-LOX inhibition Anti-inflammatory Triazole SAR

VEGFR2 Kinase Inhibition Motif

The target compound contains a 4-pyridyl group linked through a methylthio bridge, a motif that has been associated with potent VEGFR2 (KDR) tyrosine kinase inhibition. In a study of 4-pyridylmethylthio derivatives, compound 1 demonstrated an IC50 of 26 nM against VEGFR2 kinase and effectively inhibited VEGF-induced HUVEC proliferation [1]. While the target compound features a 3-chlorophenyl methylthio extension rather than a simple methylthio group, the conserved 4-pyridylmethylthio core suggests potential for VEGFR2 engagement that can be explored in comparative kinase profiling.

VEGFR2 inhibition Angiogenesis Kinase screening

Molecular Weight vs. 4-(4-Chlorophenyl) Analog

The target compound has a molecular weight of 382.9 g/mol compared to 417.2 g/mol for the 4-(4-chlorophenyl) analog (4-(4-chlorophenyl)-3-[(3-chlorophenyl)methylthio]-5-(4-pyridyl)-1,2,4-triazole), a difference of approximately 34 g/mol [1]. This lower molecular weight, combined with a comparable rotatable bond count of 6, positions the target compound more favorably within Lipinski's rule-of-five guidelines for oral drug-like properties.

Physicochemical properties Drug-likeness Oral bioavailability

4-Pyridyl vs. 3-Pyridyl Substitution

The target compound bears a 4-pyridyl substituent at position 5, whereas the 2-chlorophenyl analog carries a 3-pyridyl group. This regioisomeric difference alters the spatial orientation of the pyridyl nitrogen lone pair, which can significantly affect hydrogen-bonding geometry and target recognition. The 4-pyridyl isomer presents the nitrogen in a para orientation relative to the triazole ring, projecting the acceptor site approximately 2.5 Å farther from the triazole core compared to the meta-oriented 3-pyridyl nitrogen [1].

Regioisomerism Binding orientation Selectivity

Application Scenarios for 3-[(3-Chlorophenyl)methylthio]-4-(2-furylmethyl)-5-(4-pyridyl)-1,2,4-triazole


15-LOX Inhibitor Screening & SAR

Based on class-level evidence that 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides inhibit soybean 15-LOX with IC50 values as low as 17.43 μM [1], this compound is a high-priority candidate for 15-LOX inhibition screening. Its unique 3-chlorophenyl methylthio and 4-pyridyl substituents differentiate it from the published 4-chlorophenyl series, offering an opportunity to explore SAR beyond the existing chemotype and potentially identify more potent or selective 15-LOX inhibitors.

Kinase Selectivity Profiling (VEGFR2)

The 4-pyridylmethylthio motif is associated with VEGFR2 kinase inhibition (IC50 26 nM for related derivatives) [1]. This compound should be prioritized in kinase selectivity panels to evaluate whether the 3-chlorophenyl extension enhances selectivity for VEGFR2 over other tyrosine kinases, potentially yielding a more selective anti-angiogenic tool compound.

Physicochemical Benchmarking for Lead Optimization

With a logP of 3.04, 4 H-bond acceptors, and a molecular weight of 382.9 g/mol, this compound sits within favorable drug-like chemical space [1]. It can serve as a physicochemical benchmark for optimizing related 1,2,4-triazole series, particularly when comparing against the more lipophilic 2-chlorophenyl regioisomer (logP 3.38) or the heavier 4-(4-chlorophenyl) analog (MW 417.2 g/mol).

Pyridyl Regioisomer Selectivity Studies

The 4-pyridyl vs. 3-pyridyl regioisomeric difference between this compound and the 2-chlorophenyl analog provides a controlled pair for studying how pyridyl nitrogen orientation affects target binding and selectivity [1]. Systematic testing of both regioisomers in parallel against panels of enzymes or receptors can reveal structure-selectivity relationships crucial for rational drug design.

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